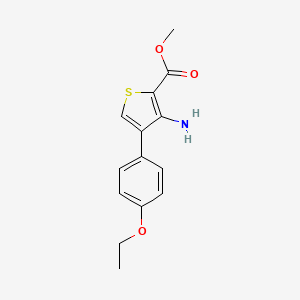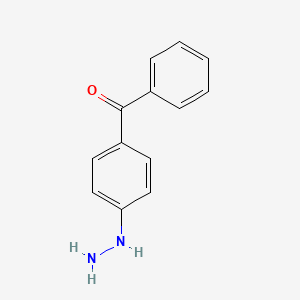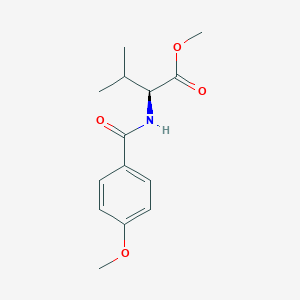
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methoxy-benzoylamino group and a methyl ester group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid and (S)-3-methyl-2-aminobutyric acid.
Coupling Reaction: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This is followed by the addition of (S)-3-methyl-2-aminobutyric acid to form the amide bond.
Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.
Substitution: Reagents like boron tribromide (BBr3) or sodium hydride (NaH) can be used for methoxy group substitution.
Major Products
Hydrolysis: 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid.
Reduction: (S)-2-(4-Methoxy-benzylamino)-3-methyl-butyric acid methyl ester.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy-benzoylamino group can form hydrogen bonds and hydrophobic interactions with target molecules, while the methyl ester group may enhance the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-[(Benzoylamino)methoxy]benzoate: Similar structure but with a benzamidomethyl group instead of a methoxy-benzoylamino group.
4-Methoxybenzoic acid: A simpler compound with a methoxy group at the para position of benzoic acid.
Methyl 4-methoxybenzoate:
Uniqueness
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is unique due to its chiral center and specific functional groups, which confer distinct chemical and biological properties. Its stereochemistry and functional groups make it a valuable compound for asymmetric synthesis and targeted biological studies.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
methyl (2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C14H19NO4/c1-9(2)12(14(17)19-4)15-13(16)10-5-7-11(18-3)8-6-10/h5-9,12H,1-4H3,(H,15,16)/t12-/m0/s1 |
Clé InChI |
WRAADPRVDXVRFM-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)OC |
SMILES canonique |
CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)
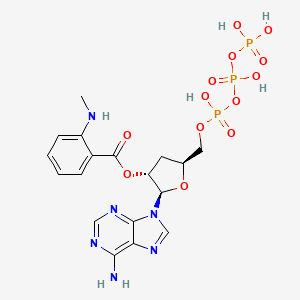
![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
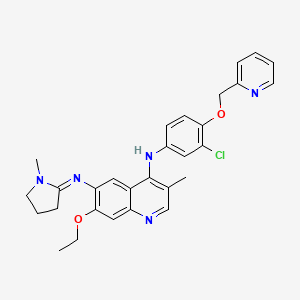
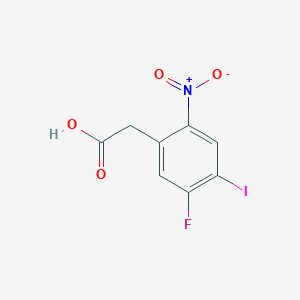
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
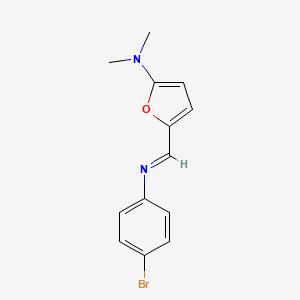


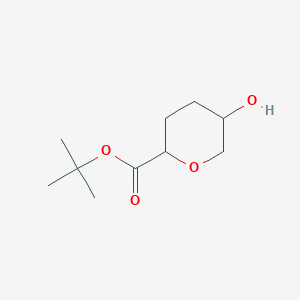

![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
